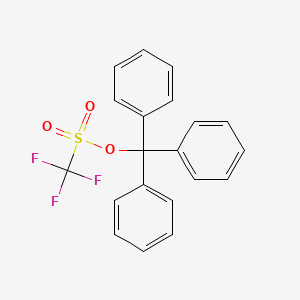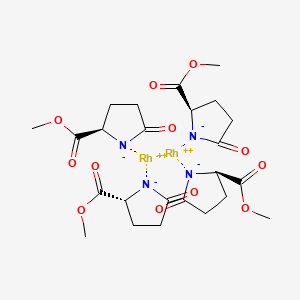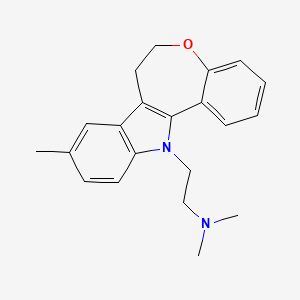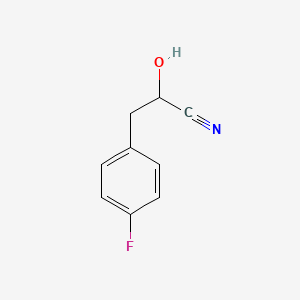
Methanesulfonic acid, trifluoro-, triphenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trityl trifluoromethanesulfonate, also known as tritylium trifluoromethanesulfonate, is an organic compound with the molecular formula (C₆H₅)₃C(CF₃SO₃). It is a derivative of trityl cation and trifluoromethanesulfonic acid. This compound is known for its utility in organic synthesis, particularly as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trityl trifluoromethanesulfonate can be synthesized through the reaction of trityl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an anhydrous environment to prevent hydrolysis. The general reaction is as follows:
(C6H5)3CCl+CF3SO3H→(C6H5)3C(CF3SO3)+HCl
The reaction is usually carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods: In industrial settings, the production of trityl trifluoromethanesulfonate involves large-scale reactors with precise temperature and pressure controls. The use of anhydrous solvents and inert atmospheres is crucial to maintain the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Trityl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a strong electrophile in nucleophilic substitution reactions.
Catalytic Reactions: It is used as a catalyst in aldol reactions, Diels-Alder reactions, and other organic transformations.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols.
Solvents: Anhydrous solvents like dichloromethane and acetonitrile.
Temperature: Reactions are often conducted at low to moderate temperatures to control the reaction rate.
Major Products: The major products formed depend on the specific nucleophile used. For example, with alcohols, trityl ethers are formed, while with amines, trityl amines are produced.
Wissenschaftliche Forschungsanwendungen
Trityl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and yields.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of trityl trifluoromethanesulfonate involves the generation of a highly reactive trityl cation. This cation acts as a strong electrophile, facilitating various nucleophilic substitution reactions. The trifluoromethanesulfonate group stabilizes the trityl cation through resonance and inductive effects, enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Trityl Chloride: Similar in structure but less reactive due to the absence of the trifluoromethanesulfonate group.
Trifluoromethanesulfonic Acid: A strong acid used in similar catalytic applications but lacks the trityl cation component.
Trityl Bromide: Another trityl derivative with different reactivity profiles.
Uniqueness: Trityl trifluoromethanesulfonate is unique due to its combination of a highly reactive trityl cation and a stabilizing trifluoromethanesulfonate group. This combination makes it a powerful catalyst and reagent in organic synthesis, offering advantages in terms of reaction rates and selectivity.
Eigenschaften
IUPAC Name |
trityl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3S/c21-20(22,23)27(24,25)26-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLICTRYCJYQADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448245 |
Source


|
| Record name | Methanesulfonic acid, trifluoro-, triphenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115726-23-3 |
Source


|
| Record name | Methanesulfonic acid, trifluoro-, triphenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)




![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)



![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
